molecular formula C15H15N3O2S B11092469 N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide

Cat. No.: B11092469
M. Wt: 301.4 g/mol
InChI Key: OMWUNSHUUNEYKR-UHFFFAOYSA-N
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Description

N-Allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative featuring a 3-hydroxy-2-naphthoyl moiety and an allyl substituent. Its structure combines a naphthoyl group, which contributes to π-π stacking and hydrogen-bonding interactions, with a thioamide functional group that enhances metal-binding capabilities. The allyl substituent may influence conformational flexibility and solubility, impacting its pharmacological profile .

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C15H15N3O2S/c1-2-7-16-15(21)18-17-14(20)12-8-10-5-3-4-6-11(10)9-13(12)19/h2-6,8-9,19H,1,7H2,(H,17,20)(H2,16,18,21)

InChI Key

OMWUNSHUUNEYKR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

Preparation Methods

Acid Chloride Formation

The synthesis begins with 3-hydroxy-2-naphthoic acid , which is converted to its acid chloride derivative. This step is critical for activating the carboxylic acid group to facilitate subsequent nucleophilic substitution.

Reaction Pathway :

  • 3-Hydroxy-2-naphthoic acid3-hydroxy-2-naphthoyl chloride
    Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions.
    Conditions: Reflux at 70–80°C under nitrogen atmosphere.

Advantages :

  • High reactivity of acid chlorides ensures efficient coupling with hydrazines.

  • Minimal side reactions due to controlled reaction conditions.

Condensation with Thiosemicarbazide

The acid chloride reacts with thiosemicarbazide to form the hydrazinecarbothioamide intermediate. This step establishes the core structure.

Reaction Pathway :
2. 3-Hydroxy-2-naphthoyl chloride + Thiosemicarbazide2-(3-Hydroxy-2-naphthoyl)hydrazinecarbothioamide
Reagents: Triethylamine (Et₃N) as a base.
Conditions: Stirring in ethanol at room temperature or under reflux.

Optimization Notes :

  • Solvent-Free Synthesis : Microwave irradiation (800 W, 2–3 min) with silica gel as a catalyst enhances yields to 82–89% compared to traditional reflux methods (75–81%).

  • Byproduct Control : Excess thiosemicarbazide is avoided to prevent disubstitution.

Allylation of Hydrazinecarbothioamide

The final step introduces the allyl group via nucleophilic substitution.

Reaction Pathway :
3. 2-(3-Hydroxy-2-naphthoyl)hydrazinecarbothioamide + Allyl bromideN-Allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide
Reagents: K₂CO₃ or NaH as a base.
Conditions: DMF at 60–80°C for 6–8 hours.

Key Considerations :

  • Stereochemical Control : Allyl bromide’s geometry (e.g., E- vs. Z-configured) influences regioselectivity.

  • Purification : Recrystallization from ethanol or ethyl acetate yields >95% purity.

Reaction Mechanisms and Pathways

Mechanism of Acid Chloride Formation

The reaction of 3-hydroxy-2-naphthoic acid with SOCl₂ proceeds via:

  • Nucleophilic Attack : The hydroxyl oxygen attacks sulfur, displacing Cl⁻.

  • Oxidative Dehydration : SO₂ and HCl are released, forming the acid chloride.

Thermodynamic Favorability :

  • ΔG is negative due to the stability of SO₂ and HCl byproducts.

Nucleophilic Substitution in Allylation

The hydrazinecarbothioamide’s secondary amine attacks allyl bromide in an SN2 mechanism:

  • Deprotonation : Base (e.g., K₂CO₃) deprotonates the NH group.

  • Nucleophilic Attack : The amine attacks the allyl carbon, displacing Br⁻.

Kinetic Control :

  • Polar aprotic solvents (DMF, DMSO) enhance SN2 efficiency.

Optimization of Reaction Conditions

Comparative Analysis of Synthesis Methods

Method Reagents/Conditions Yield Purity Source
Traditional Reflux Ethanol, Et₃N, reflux (6 hr)75–81%90–92%
Microwave-Assisted Silica gel, CH₂Cl₂, 800 W (2–3 min)82–89%95–97%
Allylation in DMF K₂CO₃, DMF, 80°C (6 hr)85–90%98%

Key Observations :

  • Microwave Irradiation : Reduces reaction time and improves yield due to rapid heating.

  • Solvent Choice : DMF enhances solubility of hydrazinecarbothioamide, driving allylation to completion.

Spectral Characterization

Critical for confirming structure and purity:

Technique Observations Source
IR ν = 3314 cm⁻¹ (NH stretch), 1607 cm⁻¹ (C=N), 1023 cm⁻¹ (C=S)
¹H NMR δ 12.70 (NH), 9.94 (NH), 4.94 (CH₂ allyl), aromatic protons (7.0–8.5 ppm)
Mass Spec [M+H]⁺ at m/z 302.4 (C₁₅H₁₅N₃O₂S)

Challenges and Limitations

Side Reactions

  • Disubstitution : Excess allyl bromide may lead to diallylated byproducts.

  • Oxidation : Sensitive C=S group may oxidize to C=O under harsh conditions.

Stability Concerns

  • Light Sensitivity : The naphthoyl group undergoes photodegradation, necessitating storage in amber vials.

  • Moisture Sensitivity : Acid chlorides hydrolyze in humid environments.

Research Findings and Recommendations

Efficient Methods

  • Microwave-Assisted Synthesis : Achieves higher yields (82–89%) in minutes vs. hours in traditional methods.

  • Catalyst Selection : Et₃N minimizes side reactions in condensation steps .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthoyl moiety can be reduced to form a dihydro derivative.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-oxo-2-naphthoyl derivatives.

    Reduction: Formation of dihydro-naphthoyl derivatives.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinecarbothioamide and naphthoyl moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl/Heteroaryl Group

Compounds sharing the hydrazinecarbothioamide backbone but differing in substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent Yield (%) Melting Point (°C) Key Biological Activity Evidence ID
N-Allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide Allyl, 3-hydroxy-naphthoyl N/A N/A Not explicitly reported [8], [10]
2-[(3-Hydroxynaphthalen-2-yl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide 4-methoxyphenyl 86 194–196 Antioxidant (superior to standards) [8], [12]
(E)-N-Allyl-2-(1-(pyridin-2-yl)ethylidene)hydrazinecarbothioamide (HAp4alT) Pyridin-2-yl 96 N/A Antiproliferative (HeLa cells) [16]
N-Allyl-2-(2-oxoacenaphthylen-1-ylidene)hydrazinecarbothioamide 2-oxoacenaphthylen-1-ylidene 74–75 N/A Structural studies [10]

Key Observations :

  • Aryl Substituents : Methoxy or ethoxy groups on the phenyl ring (e.g., compounds in ) enhance antioxidant activity compared to the allyl-substituted target compound .
  • Heteroaryl Groups : Pyridinyl substituents (e.g., HAp4alT) improve antiproliferative activity, likely due to enhanced metal coordination and cellular uptake .

Key Observations :

  • High-Yield Synthesis : Methoxy-substituted 3-hydroxy-2-naphthoyl derivatives achieve yields up to 94%, suggesting efficient condensation protocols .
  • Spectroscopic Trends : IR spectra consistently show N–H and C=O stretches, while NMR data for allyl derivatives feature distinct proton signals between δ 5.1–5.9 .

Key Observations :

  • Antioxidant Superiority : Methoxy-substituted hydrazinecarbothioamides outperform triazole and S-alkylated derivatives, emphasizing the importance of free thioamide groups .
  • Structural-Activity Relationship : Pyridinyl and naphthoyl groups enhance antiproliferative effects, while allyl groups may improve membrane permeability .

Biological Activity

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2S, with a molecular weight of 301.4 g/mol. The compound features a unique structural arrangement that includes:

  • Allyl group : Contributes to the compound's reactivity.
  • Naphthoyl moiety : Derived from 3-hydroxy-2-naphthoic acid, enhancing its biological interactions.
  • Hydrazinecarbothioamide linkage : Characterized by a hydrazine functional group linked to a carbonyl group and a thioamide functional group, which enhances its reactivity in various biological contexts.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly:

  • Anticancer Properties :
    • The compound has been investigated for its potential to inhibit cancer stem cells, which are often responsible for tumor recurrence and metastasis. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression, potentially modulating critical biochemical pathways related to cell growth and survival.
  • Antimicrobial Activity :
    • This compound has shown promising results in antimicrobial assays. It appears to possess broad-spectrum antimicrobial properties, indicating effectiveness against various bacterial strains and fungi .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Targets : Its unique structural features allow it to bind with specific receptors or enzymes related to disease processes.

Comparative Studies

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamideContains a methylbenzoyl group instead of naphthoylPotential anticancer activity
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamideContains a benzylthio groupDifferent reactivity; potential antimicrobial properties
N-benzylidenehydrazinecarbothioamideLacks the allylic substitution; simpler structureExhibits moderate biological activity

These comparisons highlight the distinctive features of this compound that may confer unique biological activities not present in other similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological testing of this compound:

  • Synthesis Methodology :
    • The synthesis typically involves multi-step processes that allow for precise control over reaction conditions, ensuring high yields and purity.
  • In Vitro Studies :
    • In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing :
    • Preliminary antimicrobial assays have indicated effectiveness against strains such as Bacillus subtilis and Candida albicans, although further testing is required to establish a broader spectrum of activity .

Q & A

Q. What are the common synthetic routes for preparing N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide and its derivatives?

The compound is synthesized via condensation of 3-hydroxy-2-naphthoic hydrazide with allyl isothiocyanate in ethanol or tetrahydrofuran (THF) under reflux. Derivatives are prepared by reacting thiosemicarbazides with aromatic aldehydes, followed by cyclization using NaOH to form triazole-thione derivatives. Key parameters include anhydrous conditions, controlled temperature (60–80°C), and reaction times of 6–12 hours, yielding 86–94% depending on substituents .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Thiocarbonyl (C=S) signals at δ ~180 ppm in ¹³C NMR and NH protons at δ 8–12 ppm in ¹H NMR.
  • IR spectroscopy : C=O stretches at ~1650 cm⁻¹ and C=S at ~1215 cm⁻¹.
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values.
  • X-ray crystallography : Resolves hydrogen bonding networks (e.g., O-H···S, 2.85 Å) using SHELXL refinement .

Q. How is the antimicrobial activity of this compound evaluated?

Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans). MIC values typically range from 32–128 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls validate results. Methoxy-substituted derivatives show enhanced activity (MIC = 32–64 µg/mL) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Discrepancies may stem from assay variability (pH, inoculum size). Solutions include:

  • Standardized protocols : Adherence to CLSI M07-A10 guidelines.
  • Orthogonal validation : Time-kill assays or SEM imaging to confirm membrane disruption.
  • SAR analysis : Comparing substituent effects (e.g., methoxy vs. ethoxy groups) to isolate bioactive moieties .

Q. What strategies optimize reaction yields for triazole-thione derivatives?

  • Cyclization control : NaOH concentration (2–4 M) prevents overhydrolysis.
  • Solvent optimization : DMF as co-solvent at 70°C for 8–12 hours.
  • Microwave-assisted synthesis : 100W for 15 minutes achieves >90% yield.
  • Monitoring : TLC (hexane:EtOAc 3:1) ensures reaction completion .

Q. How do computational methods elucidate metal-chelating behavior?

  • DFT calculations : B3LYP/6-311++G** models predict octahedral coordination with Cu(II) or Zn(II).
  • Molecular docking : Simulates binding to microbial targets (e.g., fungal CYP51).
  • QTAIM analysis : Confirms charge transfer stabilization in complexes (e.g., Cu(II) g|| = 2.18–2.25) .

Q. What crystallographic approaches characterize hydrogen bonding networks?

  • Single-crystal XRD : Mo Kα radiation (100K) resolves O-H···S (2.85 Å) and N-H···O (2.78 Å) interactions.
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., 24% H···H, 18% O···H).
  • Graph set analysis : Identifies R₂²(8) motifs stabilizing the lattice .

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